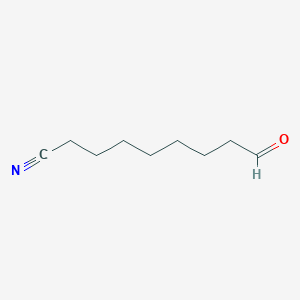

9-Oxononanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

28274-37-5 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

9-oxononanenitrile |

InChI |

InChI=1S/C9H15NO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-7H2 |

InChI Key |

JEBTUUQOZCJYKQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=O)CCCC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 9 Oxononanenitrile

Established Laboratory Synthesis Routes

Several logical synthetic routes to 9-Oxononanenitrile can be proposed based on fundamental principles of organic synthesis. The most direct approaches would involve the formation of either the aldehyde or the nitrile group in the final step, on a precursor that already contains the other functionality.

One of the most straightforward conceptual pathways is the oxidation of 9-hydroxynonanenitrile . In this approach, the terminal alcohol group of 9-hydroxynonanenitrile is oxidized to an aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being critical to avoid over-oxidation to a carboxylic acid or unwanted side reactions with the nitrile group.

Another viable route is the ozonolysis of an unsaturated nitrile . For instance, a long-chain unsaturated nitrile, which could potentially be derived from renewable resources like oleic acid, can undergo cleavage of the carbon-carbon double bond with ozone. Subsequent workup under reductive conditions would yield the desired aldehyde functionality at the site of the former double bond. For example, the ozonolysis of oleic acid is a known route to azelaic acid and nonanoic acid. wikipedia.org A similar strategy applied to an unsaturated nitrile could yield this compound. This process involves the initial formation of a molozonide, which rearranges to an ozonide, followed by cleavage to carbonyl compounds.

A third potential pathway is the hydroformylation of an 8-unsaturated nitrile , such as 8-cyannooct-1-ene. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. thieme-connect.de The regioselectivity of this reaction is a key consideration, as the formation of the linear aldehyde (this compound) would be desired over the branched isomer.

Recent decades have seen significant progress in the synthetic methodologies for both nitriles and ketones (including aldehydes), with a focus on improving efficiency, selectivity, and functional group tolerance.

For the synthesis of nitriles from aldehydes, which could be a step in a multi-step synthesis of this compound, modern methods often seek to replace toxic cyanating agents. One common and safer approach involves the formation of an oxime from the aldehyde and hydroxylamine, followed by dehydration to the nitrile. mdpi.com Various catalysts and dehydrating agents have been developed to facilitate this transformation under mild conditions.

In the realm of ketone and aldehyde synthesis, advancements in oxidation catalysis are particularly relevant to the synthesis of this compound from 9-hydroxynonanenitrile. While classic reagents like chromium- and manganese-based oxidants are effective, their toxicity and the generation of stoichiometric waste have driven the development of catalytic methods. Systems based on reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-oxidant offer high selectivity for the oxidation of primary alcohols to aldehydes. organic-chemistry.orgrhhz.net

The table below summarizes some established methods for the oxidation of primary alcohols to aldehydes, which are analogous to the potential synthesis of this compound from 9-hydroxynonanenitrile.

| Oxidizing System | Typical Substrate | Conditions | Yield (%) |

| PCC (Pyridinium chlorochromate) | Primary Alcohols | CH₂Cl₂, rt | 70-95 |

| DMP (Dess-Martin periodinane) | Primary Alcohols | CH₂Cl₂, rt | 85-95 |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Primary Alcohols | CH₂Cl₂, -78 °C to rt | 80-99 |

| TEMPO/NaOCl | Primary Alcohols | CH₂Cl₂/H₂O, KBr, rt | 85-98 |

| TEMPO/I₂/NH₄OAc | Aliphatic Alcohols | aq. NH₃, rt | High |

For the specific molecule this compound, which is achiral, the concept of stereoselectivity in its direct synthesis is not applicable as no new stereocenters are formed. However, in the synthesis of more complex analogs of this compound that may contain chiral centers, stereoselective methods would be of paramount importance. The biocatalytic reduction of prochiral ketones is one such method to create chiral alcohols. encyclopedia.pubmdpi.com

Regioselectivity, on the other hand, is a critical consideration in certain synthetic routes to this compound. In the hydroformylation of an unsaturated nitrile precursor like 8-cyanooct-1-ene, the reaction can potentially yield two isomeric aldehydes. The desired product, this compound, is the linear isomer. Achieving high regioselectivity for the linear product is a significant challenge in hydroformylation chemistry. The choice of catalyst and ligands plays a crucial role in directing the reaction towards the desired regioisomer. uva.nl For example, the use of bulky phosphine (B1218219) ligands with rhodium catalysts often favors the formation of the terminal aldehyde.

Another example where regioselectivity is key is in the functionalization of a terminal alkene to an aldehyde. While the Wacker oxidation traditionally yields a methyl ketone, modified conditions can favor the formation of the aldehyde, representing an anti-Markovnikov oxidation. caltech.edu

Novel Synthetic Methodologies

The development of novel synthetic methodologies is often driven by the desire for greater efficiency, sustainability, and the ability to perform complex transformations under mild conditions.

Modern organic synthesis heavily relies on the development of advanced catalytic systems. For the synthesis of this compound, catalytic approaches offer significant advantages over stoichiometric methods.

In the context of oxidizing 9-hydroxynonanenitrile, a variety of catalytic systems have emerged. Homogeneous catalysts, such as copper/TEMPO systems, can facilitate the aerobic oxidation of alcohols using molecular oxygen as the ultimate oxidant, which is an environmentally benign approach. rhhz.net Heterogeneous catalysts, for instance, ruthenium supported on alumina, have also been shown to be effective for the oxidation of alcohols to nitriles in the presence of ammonia (B1221849), and similar principles could be applied to the selective oxidation of a hydroxy-nitrile. organic-chemistry.org

For the hydroformylation route, significant research has been dedicated to developing catalysts that provide high regioselectivity for linear aldehydes. Platinum-based catalysts in combination with specific ligands and promoters have been explored for the hydroformylation of internal alkenes with high selectivity. uva.nl Supramolecular strategies, where the catalyst and substrate are brought together through non-covalent interactions, have also been employed to control the regioselectivity of hydroformylation.

The following table presents some modern catalytic systems for the selective oxidation of primary alcohols to aldehydes.

| Catalyst System | Oxidant | Typical Conditions | Key Features |

| CuI/bpy/TEMPO | O₂ | aq. NH₃ | Mild, aerobic, selective for primary alcohols |

| Ru(OH)ₓ/Al₂O₃ | Air | High temperature and pressure | Heterogeneous, reusable |

| Quinone-based catalysts | O₂ | High temperature | Metal-free oxidation |

| Galactose Oxidase (GOase)/Mn(III) | O₂ | Aqueous buffer, rt | Biocatalytic, high selectivity |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgindianchemicalsociety.com These principles can be applied to the synthesis of this compound in several ways.

A key principle of green chemistry is the use of renewable feedstocks. A synthetic route starting from unsaturated fatty acids, such as oleic acid, would be an excellent example of this principle in practice. google.com The fatty acid can be converted to an unsaturated nitrile, which is then subjected to ozonolysis to yield this compound.

The development and application of biocatalysis is another cornerstone of green chemistry. The oxidation of 9-hydroxynonanenitrile to this compound could potentially be achieved using isolated enzymes or whole-cell biocatalysts. mdpi.comnih.gov Alcohol oxidases and dehydrogenases are classes of enzymes that catalyze the oxidation of alcohols to aldehydes with high selectivity under mild aqueous conditions. nih.govwikipedia.org For instance, long-chain-alcohol oxidase is known to participate in the omega-oxidation of fatty acids. wikipedia.org The use of such enzymes would avoid the need for harsh chemical oxidants and organic solvents.

Furthermore, the development of synthetic strategies for keto nitriles using biocatalytic reduction of a dicarbonyl precursor could offer a green route to chiral hydroxy nitriles, which are related structures. rsc.orgtudelft.nl

The choice of solvent is also a critical aspect of green chemistry. The use of water as a solvent or performing reactions under solvent-free conditions is highly desirable. indianchemicalsociety.com Some modern catalytic systems for nitrile and aldehyde synthesis are compatible with aqueous media.

Flow Chemistry Applications

The synthesis of this compound and similar bifunctional compounds can be significantly enhanced through the application of flow chemistry. This technology offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and selectivity. numberanalytics.comucd.ie

For the synthesis of this compound, flow chemistry can be applied to the critical oxidation step of 9-hydroxynonanenitrile. Continuous flow reactors, such as packed-bed or microreactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. nih.govvapourtec.comnih.govnih.govnih.govrsc.orgmit.eduacs.org This level of control is particularly beneficial for oxidation reactions, which can be highly exothermic and prone to side reactions. For example, a continuous flow protocol using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with an oxidant like sodium hypochlorite (B82951) can be employed for the selective oxidation of primary alcohols to aldehydes. nih.govvapourtec.comnih.gov This method has been shown to be robust and scalable for a variety of substrates. nih.govvapourtec.com

The table below summarizes various continuous flow oxidation methods applicable to the synthesis of aldehydes from primary alcohols.

Table 1: Continuous Flow Oxidation of Primary Alcohols to Aldehydes

| Catalyst/Reagent System | Reactor Type | Key Advantages | Reference(s) |

|---|---|---|---|

| TEMPO/NaOCl/NaBr | Biphasic system | Cost-effective, robust, high yield | nih.govvapourtec.comnih.gov |

| Pt/SiO₂/H₂O₂ | Catalyst column | High selectivity, continuous operation | rsc.org |

Furthermore, the synthesis of the nitrile functionality itself can be adapted to flow processes. Cyanide-free methods, such as the van Leusen reaction using TosMIC (p-tosylmethyl isocyanide), have been successfully implemented in continuous flow, offering a safer alternative to traditional cyanidation methods. ucd.iersc.org Another approach involves the direct conversion of carboxylic acids to nitriles in a continuous flow setup under high-temperature and high-pressure conditions. acs.org

Impurity Profiling and Control in Synthetic Preparations

Impurity profiling is a critical aspect of chemical synthesis, ensuring the quality and purity of the final product. In the synthesis of this compound, impurities can arise from starting materials, side reactions, or degradation of the product.

Common impurities in the synthesis of nitriles can include isonitriles, which may form as byproducts during nucleophilic substitution reactions with cyanide ions. sciencemadness.org In the case of aldehyde synthesis via oxidation of a primary alcohol, potential impurities include the starting alcohol (from incomplete reaction) and the corresponding carboxylic acid (from over-oxidation).

The control of these impurities is paramount. For instance, in the oxidation of 9-hydroxynonanenitrile, careful selection of the oxidizing agent and precise control of reaction conditions, as offered by flow chemistry, can minimize the formation of the carboxylic acid impurity.

A valuable strategy for the purification of aldehydes is the formation of bisulfite adducts. rsc.org Aldehydes react with sodium bisulfite to form a solid adduct, which can be easily separated by filtration. This process effectively removes non-aldehydic impurities. The pure aldehyde can then be regenerated from the adduct by treatment with an acid or base. This method could be employed in the work-up of this compound to enhance its purity. rsc.org

The table below outlines potential impurities in the synthesis of this compound and corresponding control strategies.

Table 2: Potential Impurities and Control Strategies in this compound Synthesis

| Impurity | Origin | Control/Removal Strategy | Reference(s) |

|---|---|---|---|

| 9-Hydroxynonanenitrile | Incomplete oxidation of the starting material | Optimization of reaction conditions (time, temperature, reagent stoichiometry); Chromatographic purification. | |

| 9-Carboxynonanenitrile | Over-oxidation of the aldehyde | Use of selective oxidizing agents (e.g., PCC, DMP); Precise control of reaction conditions in a flow reactor. | |

| Isonitrile byproduct | Side reaction in nitrile synthesis from alkyl halide | Use of polar aprotic solvents (e.g., DMSO) to favor SN2 reaction; Hydrolysis of the isonitrile during work-up. | sciencemadness.org |

| Unreacted starting materials (e.g., oleonitrile) | Incomplete ozonolysis | Optimization of reaction conditions; Chromatographic purification. |

Rigorous analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of impurities, ensuring the final product meets the required purity standards. alwsci.commdpi.comlabmanager.com

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the "Biosynthetic Pathways and Metabolic Engineering of this compound" as requested. The fundamental premise of the article, that this compound is a product of a natural biosynthetic pathway in living organisms, is not supported by the search results.

The term "biosynthesis" refers to the production of complex chemical compounds from simpler precursors within a living organism, a process that is central to the requested article's outline. However, extensive searches have not yielded any evidence of this compound being produced through such biological processes.

The closely related compound, 9-oxononanoic acid, has been identified as a major product of the chemical ozonolysis of oleic acid, a reaction that occurs in the atmosphere and can be replicated in a laboratory. This, however, is a chemical process, not a biological one.

Without any documented natural occurrence or identified biosynthetic route for this compound, the subsequent sections of the proposed outline, including the exploration of precursor molecules, enzymatic cascades, genetic characterization, and metabolic engineering strategies, cannot be addressed in a scientifically accurate manner. To proceed would require speculation and the fabrication of information, which is contrary to the principles of scientific accuracy.

Therefore, due to the absence of foundational information regarding the natural biosynthesis of this compound, this article cannot be written. Further research would be required to first establish whether this compound is indeed a natural product before any investigation into its biosynthetic pathways could be undertaken.

Metabolic Engineering Strategies for Enhanced Production or Novel Analogues

Pathway Optimization

The optimization of biosynthetic pathways for the production of this compound is a critical step in achieving economically viable titers. Strategies for enhancing the efficiency of this engineered pathway can be multifaceted, focusing on improving enzyme activity, increasing precursor availability, and minimizing the formation of byproduct. These optimization efforts often rely on a combination of rational metabolic engineering and evolutionary approaches. researchgate.net

A primary target for optimization is the core enzymatic machinery of the pathway. Key enzymes, such as the cytochrome P450 monooxygenase, carboxylate reductase, and aldoxime dehydratase, can be engineered for improved catalytic efficiency (kcat/KM), substrate specificity, and stability. Techniques such as directed evolution, which involves iterative rounds of gene mutagenesis and screening for desired phenotypes, can be employed to enhance the performance of these enzymes. researchgate.net For instance, error-prone PCR or DNA shuffling can be used to generate libraries of enzyme variants, which are then screened for higher activity towards their specific substrates in the this compound pathway.

Another crucial aspect of pathway optimization is ensuring a sufficient supply of the initial precursor, such as oleic acid, and cofactors like NADPH and ATP. This can be achieved by overexpressing key enzymes in the fatty acid biosynthesis pathway or by knocking out competing pathways that drain the precursor pool. For example, the expression of genes encoding enzymes in the pentose (B10789219) phosphate (B84403) pathway can be upregulated to increase the intracellular concentration of NADPH, which is essential for the P450 monooxygenase and carboxylate reductase steps. nih.gov

Furthermore, the expression levels of the pathway enzymes need to be carefully balanced to prevent the accumulation of toxic intermediates and to avoid placing an excessive metabolic burden on the host organism. This can be accomplished using synthetic biology tools such as tunable promoters, ribosome binding sites, and gene expression cassettes to precisely control the expression of each enzyme in the pathway. rsc.org The use of CRISPRi (CRISPR interference) can also be a powerful tool for multiplexed gene repression to redirect metabolic flux towards the desired product. rsc.org

Finally, the selection and engineering of the microbial host are paramount. Hosts with a high intrinsic capacity for fatty acid synthesis, such as Yarrowia lipolytica, may be preferable. mdpi.com Further engineering of the host can involve deleting genes responsible for the degradation of fatty acids or the catabolism of intermediates in the this compound pathway. Whole-genome sequencing of strains that exhibit improved production after random mutagenesis or adaptive laboratory evolution can reveal novel genetic targets for further rational engineering. researchgate.net

Table 1: Strategies for Biosynthetic Pathway Optimization of this compound

| Optimization Target | Strategy | Specific Approaches | Key Considerations |

| Enzyme Performance | Directed Evolution | Error-prone PCR, DNA shuffling, Site-directed mutagenesis | High-throughput screening methods are essential. |

| Protein Engineering | Rational design based on crystal structure | Requires detailed knowledge of enzyme structure and mechanism. | |

| Precursor Supply | Metabolic Engineering | Overexpression of fatty acid biosynthesis genes, Upregulation of pentose phosphate pathway | Balancing precursor flux with overall cell viability. |

| Knockout of competing pathways | Potential for unintended metabolic imbalances. | ||

| Pathway Balancing | Synthetic Biology | Use of tunable promoters and RBS libraries | Fine-tuning expression levels to avoid bottlenecks and toxicity. |

| CRISPRi | Multiplexed gene repression | Off-target effects need to be considered. | |

| Host Engineering | Strain Selection | Choosing hosts with high fatty acid production (e.g., Yarrowia lipolytica) | Compatibility with pathway enzymes and process conditions. |

| Genome Editing | Deletion of genes for byproduct formation or intermediate degradation | Ensuring genetic stability of the engineered strain. | |

| Adaptive Evolution | Random mutagenesis followed by selection | Can lead to complex and sometimes uncharacterized mutations. |

Comparative Biosynthetic Analysis with Related Metabolites

The proposed biosynthetic pathway for this compound shares common enzymatic principles with the biosynthesis of other naturally occurring nitrile-containing compounds, particularly those derived from the aldoxime-nitrile pathway. researchgate.net A comparative analysis with the biosynthesis of cyanogenic glucosides, such as linamarin (B1675462) and lotaustralin (B1675156), and other nitrile glucosides like rhodiocyanosides, reveals both conserved mechanisms and notable distinctions. nih.gov

A central conserved feature is the formation of the nitrile group from an aldoxime intermediate. In the biosynthesis of linamarin and lotaustralin in Lotus japonicus, the amino acids valine and isoleucine, respectively, are converted to their corresponding aldoximes by cytochrome P450 enzymes of the CYP79 family. nih.gov These aldoximes are then further metabolized to form cyanohydrins, which are subsequently glucosylated. Similarly, the proposed pathway for this compound involves the conversion of an aldehyde to an aldoxime, followed by dehydration to the nitrile. This underscores the aldoxime as a key, conserved intermediate in the biosynthesis of a diverse range of nitrile compounds in nature. nii.ac.jp

However, a key difference lies in the initial precursor and the subsequent modifications. The biosynthesis of cyanogenic glucosides and many other plant-derived nitriles starts from amino acids. nih.gov In contrast, the engineered pathway for this compound is envisioned to start from a long-chain fatty acid, oleic acid. This necessitates a different set of initial enzymes, namely a P450 monooxygenase for terminal hydroxylation and an alcohol dehydrogenase to form the aldehyde, before converging on the common aldoxime intermediate.

Another point of comparison is the enzymatic machinery responsible for nitrile formation. While the proposed pathway for this compound utilizes an aldoxime dehydratase to directly convert the aldoxime to a nitrile, the biosynthesis of cyanogenic glucosides involves a more complex series of reactions catalyzed by a multifunctional P450 enzyme (CYP71) that converts the aldoxime to a cyanohydrin. nih.gov This highlights the evolutionary divergence of pathways leading to nitrile-containing compounds, with different enzymatic solutions for achieving the same chemical transformation.

The biosynthesis of rhodiocyanoside A and D, which are also derived from isoleucine in L. japonicus, provides another interesting comparison. nih.gov These compounds are nitrile glucosides where the hydroxyl and nitrile groups are not attached to the same carbon, distinguishing them from cyanogenic glucosides. Their biosynthesis also proceeds through an aldoxime intermediate, but the subsequent steps leading to the final structure are different from those for lotaustralin, which is also derived from isoleucine. This demonstrates how a common precursor and a conserved initial biosynthetic step can lead to a diversity of final products through the action of different downstream enzymes.

Table 2: Comparative Analysis of Biosynthetic Pathways

| Feature | This compound (Proposed) | Linamarin/Lotaustralin | Rhodiocyanosides |

| Starting Precursor | Oleic Acid (Fatty Acid) | Valine/Isoleucine (Amino Acids) | Isoleucine (Amino Acid) |

| Key Intermediate | 9-oxononanal-aldoxime | Valine/Isoleucine-aldoxime | Isoleucine-aldoxime |

| Nitrile Formation | Aldoxime Dehydratase | Multifunctional P450 (CYP71) | Likely involves a series of enzymatic steps following the aldoxime |

| Final Product Class | Oxo-nitrile | Cyanogenic Glucoside | Nitrile Glucoside |

| Key Enzyme Families | P450 Monooxygenases, Dehydrogenases, Aldoxime Dehydratases | CYP79, CYP71, Glucosyltransferases | CYP79, and other downstream modifying enzymes |

This comparative analysis illustrates that while the fundamental chemistry of nitrile group formation via an aldoxime intermediate is a recurring theme in natural product biosynthesis, the specific enzymes, precursors, and downstream modifications lead to a wide array of structurally and functionally diverse nitrile-containing metabolites. The proposed pathway for this compound leverages these conserved enzymatic principles while adapting them to a fatty acid precursor, highlighting the potential for metabolic engineering to create novel biosynthetic routes.

Biosynthetic Pathways and Metabolic Engineering of 9 Oxononanenitrile

Primary Synthesis Routes

The ozonolysis of oleonitrile (B91845) is a key synthetic route to 9-Oxononanenitrile. rsc.org In this reaction, oleonitrile, which can be derived from oleic acid, is treated with ozone. The ozone cleaves the carbon-carbon double bond in oleonitrile, forming an ozonide intermediate. This intermediate is then worked up under reductive conditions to yield this compound and nonanal (B32974) as the two primary products. rsc.org

Industrial-Scale Production Considerations

For industrial-scale production, the efficiency and selectivity of the ozonolysis reaction are critical. rsc.org The reaction is typically carried out in a suitable solvent at low temperatures to control the exothermic reaction and prevent the formation of byproducts. The choice of workup conditions is also important to maximize the yield of the desired aldehyde product. The separation of this compound from the co-product, nonanal, is another key consideration in the industrial process. rsc.org

Chemical Reactivity and Transformation of this compound

The presence of two distinct and reactive functional groups endows this compound with a rich and versatile chemical reactivity. This allows for its transformation into a wide array of other valuable chemical compounds.

Reactions Involving the Aldehyde Functional Group

The aldehyde group in this compound can undergo a variety of chemical transformations. It can be oxidized to a carboxylic acid, forming 9-carboxynonanenitrile, or reduced to a primary alcohol, yielding 9-hydroxynonanenitrile. rsc.org It can also participate in various carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation and the Wittig reaction, to create more complex molecular structures. chemicalbook.comrsc.org

Reactions Involving the Nitrile Functional Group

The nitrile group can also be selectively transformed. It can be hydrolyzed under acidic or basic conditions to yield 9-oxononanoic acid. chemistrysteps.com Alternatively, it can be reduced to a primary amine, 9-aminononanal, which can then be further modified. chemistrysteps.com

Bifunctional Reactivity and Derivative Synthesis

The true synthetic utility of this compound lies in the ability to selectively or sequentially react its two functional groups. This allows for the synthesis of a diverse range of bifunctional derivatives. For example, the aldehyde can be protected while the nitrile is transformed, or vice versa. This strategic manipulation enables the construction of complex molecules with precise control over their architecture and functionality, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals. spectrabase.comacdlabs.comscribd.com For instance, it has been used as a starting material in the synthesis of certain carboxy derivatives that have shown potential anti-inflammatory properties. spectrabase.comacdlabs.comscribd.com It has also been utilized as an intermediate in the total synthesis of complex natural products like Halichondrins. rsc.org

Advanced Analytical Chemistry Approaches in 9 Oxononanenitrile Research

Chromatographic Separations for Complex Matrix Analysis

Chromatography is an essential first step in the analysis of 9-oxononanenitrile, serving to separate the target analyte from other components in a mixture. oup.com The choice between gas and liquid chromatography depends on the sample matrix, the concentration of the analyte, and the required analytical information.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a powerful technique for the analysis of volatile organic compounds (VOCs) and is well-suited for this compound, which has a boiling point amenable to this method. scioninstruments.comthermofisher.com The development of a robust GC method involves careful optimization of several key parameters to achieve efficient separation and accurate quantification.

The primary components of a GC system include the injector, column, carrier gas, and detector. nih.gov For a polar molecule like this compound, a polar stationary phase is often preferred to achieve good peak shape and resolution. Columns with a polyethylene (B3416737) glycol (wax-type) or a modified polysiloxane stationary phase containing cyanopropyl groups would be appropriate choices, as they can interact with the polar nitrile and aldehyde functionalities.

Method optimization would involve creating a suitable temperature program, starting at a lower temperature to trap the analyte at the head of the column and then ramping up to elute it within a reasonable time. The choice of carrier gas, typically helium or hydrogen, and its flow rate also significantly impact separation efficiency. nih.gov

Table 1: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Column | Mid-polarity (e.g., DB-624) or Polar (e.g., DB-WAX) | Provides appropriate retention and separation based on polarity. |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the sample. |

| Carrier Gas | Helium at 1.0 mL/min | Inert mobile phase to transport the analyte through the column. |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min | Optimizes separation of analytes with different volatilities. |

| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification. |

Liquid Chromatography (LC) Techniques for Structural Elucidation and Quantification

High-performance liquid chromatography (HPLC) is a complementary technique to GC, particularly useful for non-volatile compounds or for samples in aqueous matrices. jasco-global.com For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. ufba.br A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that compounds with varying polarities are eluted efficiently. The aldehyde and nitrile groups of this compound provide sufficient polarity for retention on a C18 column and elution with a water/acetonitrile gradient.

For enhanced sensitivity and selectivity, especially at trace levels, derivatization of the aldehyde group with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. researchgate.net This creates a derivative that can be detected with high sensitivity by UV-Vis or mass spectrometry detectors. researchgate.netmdpi.com However, direct analysis by a highly sensitive detector like a mass spectrometer is often preferred to simplify sample preparation. waters.com

Table 2: Hypothetical LC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

| Column | C18, 2.7 µm particle size (e.g., 100 mm x 2.1 mm) | Standard reversed-phase for separation of moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase for elution. |

| Gradient | 10% B to 95% B over 10 minutes | Ensures elution of a wide range of compounds, including the target analyte. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical-scale columns. |

| Detector | Mass Spectrometer (MS) or Diode Array Detector (DAD) | MS for high selectivity and sensitivity; DAD for UV-Vis detection. |

Mass Spectrometry (MS) Applications for Identification and Structural Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. slideshare.net It is an indispensable tool for the unambiguous identification of molecules like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures mass with very high accuracy (typically to four or more decimal places). This capability allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₉H₁₅NO), the calculated monoisotopic mass is 153.11536 g/mol . HRMS can easily distinguish this from other molecules that may have the same nominal mass of 153 but a different elemental composition. This high mass accuracy is crucial for confirming the identity of an unknown compound in a complex sample without relying solely on chromatographic retention time.

Table 3: HRMS Data for Distinguishing this compound from an Isobar

| Compound | Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |

| This compound | C₉H₁₅NO | 153 | 153.11536 |

| Decanamide | C₁₀H₂₁NO | 171 | 171.16231 |

| Undecyn-1-ol | C₁₁H₂₀O | 168 | 168.15142 |

| Example Isobar: C₁₀H₁₉N | C₁₀H₁₉N | 153 | 153.15175 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov In a typical experiment, the intact molecule (precursor ion) of this compound (m/z 153.1154) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.

For this compound, key fragmentation pathways would include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, which is a common fragmentation for aldehydes and ketones. jove.commiamioh.edu

McLafferty Rearrangement: A specific rearrangement possible for carbonyl compounds and nitriles that have a γ-hydrogen, leading to a characteristic neutral loss. miamioh.eduwhitman.edu

Loss of small molecules: Loss of neutral molecules like H₂O, CO, or HCN is also possible. miamioh.edulibretexts.org

Table 4: Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺, m/z 154.1232)

| Precursor Ion (m/z) | Product Ion (m/z) | Probable Neutral Loss | Proposed Fragment Structure/Origin |

| 154.12 | 136.11 | H₂O | Loss of water |

| 154.12 | 126.12 | CO | Loss of carbon monoxide from the aldehyde |

| 154.12 | 98.09 | C₃H₆O | McLafferty rearrangement involving the aldehyde |

| 154.12 | 41.03 | C₇H₁₃O | Fragment containing the nitrile group (CH₂CH₂CN) |

Hyphenated GC-MS and LC-MS Methodologies

The combination of a chromatographic separation technique with mass spectrometry, known as a hyphenated technique, is the gold standard for analyzing compounds in complex mixtures. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. nih.govfrontiersin.org A sample containing this compound would first be separated from other volatile components on the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. thermofisher.com This provides both the retention time (from GC) and the mass spectrum (from MS), allowing for highly confident identification. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. nih.gov It is particularly powerful for analyzing samples from biological matrices. mdpi.comnih.gov The LC system separates the components of the liquid sample, and the eluent is then introduced into the MS for detection. LC-MS/MS methods are frequently used for their exceptional sensitivity and selectivity, allowing for the quantification of trace amounts of a target analyte in a complex background. nih.govmdpi.com

Table 5: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Primary Application | Advantages |

| GC-MS | Analysis of volatile compounds in gaseous or organic samples. | Excellent separation for volatiles, extensive spectral libraries for identification. |

| LC-MS | Analysis of non-volatile or thermally labile compounds, often in aqueous/biological matrices. | Wide applicability, high sensitivity (especially with MS/MS), suitable for direct analysis of aqueous samples. |

Spectroscopic Techniques for Molecular Structure Elucidation (e.g., NMR, IR, UV-Vis)

The molecular structure of this compound is elucidated through a combination of spectroscopic techniques, each providing unique insights into the compound's functional groups and atomic connectivity. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in its characterization. utdallas.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. msu.edu For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR: The proton spectrum reveals signals corresponding to the different chemical environments of the hydrogen atoms. The protons on the carbon adjacent to the nitrile group (C2) and the carbonyl group (C8) are deshielded and appear at distinct chemical shifts. The aldehyde proton (at C9) is highly deshielded and typically appears far downfield (δ 9.5-9.6 ppm). uwimona.edu.jm The remaining methylene (B1212753) protons along the aliphatic chain produce a complex series of overlapping signals in the upfield region of the spectrum. uwimona.edu.jm

¹³C NMR: The carbon spectrum provides clear, individual signals for each unique carbon atom. The carbon of the nitrile group (C1) is found in the 120-130 ppm range, while the carbonyl carbon (C9) resonates significantly further downfield, typically between 182-215 ppm for aldehydes. uwimona.edu.jmbyjus.com The carbons adjacent to these functional groups (C2 and C8) also have characteristic shifts, and the remaining methylene carbons can be assigned based on their position relative to the electron-withdrawing groups.

| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 9.6 |

| ¹H | Methylene adjacent to Nitrile (-CH₂-CN) | ~2.3 - 2.5 |

| ¹H | Methylene adjacent to Carbonyl (-CH₂-CO-) | ~2.4 - 2.6 |

| ¹³C | Nitrile (-C≡N) | 120 - 130 |

| ¹³C | Carbonyl (-CHO) | 182 - 215 |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups. utdallas.eduspectroscopyonline.com In this compound, two strong, characteristic absorption bands are of primary importance.

Nitrile (C≡N) Stretch: A sharp and intense absorption peak appears in the triple bond region of the spectrum, typically between 2240 and 2260 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.com This peak is easy to identify due to its intensity and unique position where few other functional groups absorb. spectroscopyonline.commasterorganicchemistry.com

Carbonyl (C=O) Stretch: A very strong and sharp absorption band corresponding to the aldehyde carbonyl group is observed in the range of 1720-1740 cm⁻¹. masterorganicchemistry.com

The presence of both of these distinct peaks in an IR spectrum is strong evidence for the oxonitrile structure. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of C-H and C-C bond vibrations that can be used for comparison with a known standard. utdallas.edu

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2240 - 2260 | Strong, Sharp |

| Aldehyde (-CHO) | C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. technologynetworks.comijnrd.org For this compound, the primary chromophore is the carbonyl group of the aldehyde. It can undergo a weak n→π* (n to pi-star) electronic transition. libretexts.org This transition typically results in a weak absorption band in the UV region, with a maximum absorbance (λ_max) around 270-300 nm. libretexts.org The nitrile group does not significantly absorb in the standard UV-Vis range of 200-800 nm. libretexts.org While less structurally informative than NMR or IR, UV-Vis spectroscopy can be valuable for quantitative analysis. ijnrd.org

Advanced Sample Preparation and Derivatization Techniques

The analysis of this compound, particularly in complex matrices or at trace levels, often requires sophisticated sample preparation to enhance its analytical properties and remove interfering substances. researchgate.netresearchgate.net

Strategies for Volatility Enhancement and Detection Sensitivity

Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity and relatively low volatility. hplcvials.comalwsci.com Derivatization is a common strategy to chemically modify the molecule, increasing its volatility and improving its chromatographic behavior and detection sensitivity. hplcvials.comgcms.cz

Silylation: This is a widely used technique where an active hydrogen in a molecule is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com In the case of this compound, the aldehyde functional group exists in equilibrium with its enol form, which possesses a reactive hydroxyl group. This enol form can be targeted by silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile and thermally stable TMS ether, making it more amenable to GC-MS analysis. phenomenex.com

Acylation: This method introduces an acyl group, which can also enhance volatility. hplcvials.com Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) can react with the enol form of the ketone to produce trifluoroacetylated derivatives, which are highly volatile and exhibit excellent sensitivity with electron capture detectors (ECD). gcms.cz

To improve detection sensitivity, pre-concentration techniques are often employed to isolate and enrich the analyte from the sample matrix.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte from a liquid sample. phenomenex.com For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) could be used to extract it from aqueous samples, followed by elution with a small volume of organic solvent, thereby concentrating the analyte and removing polar interferences. phenomenex.com

Liquid-Liquid Extraction (LLE): This classic method separates compounds based on their differential solubility in two immiscible liquids, such as water and an organic solvent. phenomenex.com It can be effective for isolating this compound from complex aqueous or biological matrices.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from solid or semi-solid samples into a solvent. researchgate.netphenomenex.com

Chiral Derivatization for Enantiomeric Analysis

While this compound itself is not chiral, related oxonitriles or ketones with a stereocenter require specialized techniques for enantiomeric analysis. Chiral derivatization is a powerful approach where a mixture of enantiomers is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.orgnih.gov

Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical methods like HPLC or GC. wikipedia.org A common strategy for chiral ketones involves a two-step process:

Reduction: The ketone functional group is first stereoselectively reduced to a secondary alcohol, creating a new chiral center.

Derivatization: The resulting chiral alcohol is then reacted with a CDA. A well-known CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org

The resulting diastereomeric esters can be analyzed by NMR spectroscopy, where the different spatial arrangements of the diastereomers cause distinguishable chemical shifts, or they can be separated chromatographically. wikipedia.orgtcichemicals.com

Chemometric and Data Processing Methodologies in this compound Analysis

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the analysis of this compound and related compounds, chemometrics is crucial for handling the large and complex datasets generated by modern analytical instruments, particularly spectroscopic techniques. chemrxiv.orgchemrxiv.org

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. mdpi.com When applied to spectroscopic data (e.g., from NMR or IR), PCA can reduce the dimensionality of the data while retaining the most important variance. chemrxiv.orgchemrxiv.org For instance, in a study involving a series of nitrile-functionalized complexes, PCA of ¹H and ¹³C NMR data successfully differentiated the compounds based on their structural features. chemrxiv.org The first two principal components in the study accounted for over 71% of the total variance, demonstrating the efficacy of PCA in classifying compounds from complex NMR datasets. chemrxiv.orgchemrxiv.org

Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are used for classification when sample classes are known beforehand. researchgate.net For example, ATR-FTIR spectroscopy combined with PLS-DA has been used to classify and discriminate between samples containing nitrile functional groups with high accuracy. researchgate.net Such a model could be developed to rapidly identify or classify samples containing this compound based on their IR spectra, even in the presence of a complex matrix.

The synergy of advanced spectroscopic techniques with chemometric analysis allows for a deeper understanding of structure-property relationships and can uncover patterns that are not apparent through traditional data analysis. chemrxiv.orgchemrxiv.org

Biological Roles and Mechanisms of 9 Oxononanenitrile Non Human Organisms

Investigation of Inter-species and Intra-species Chemical Communication

Chemical signaling is a fundamental process governing interactions between and within species. While many organic molecules have been identified as key players, the specific role of 9-oxononanenitrile in these complex communication networks is not well-documented in publicly available scientific literature.

Role in Microbial Quorum Sensing Systems and Biofilm Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating processes like biofilm formation and virulence. This communication relies on the production and detection of small signal molecules.

Despite the importance of nitriles and aldehydes in various biological systems, dedicated research specifically identifying this compound as a signal molecule in microbial quorum sensing or as a modulator of biofilm formation is not presently available in scientific literature. The search for novel QS inhibitors and signaling molecules is an active area of research, but this compound has not been highlighted in this context in the available search results.

Signaling Pathways in Plant-Microbe Interactions

Plants and microbes engage in complex chemical dialogues that can lead to symbiotic relationships or pathogenic infections. This communication is mediated by a variety of signaling molecules.

Direct research detailing the role of this compound in plant-microbe signaling pathways is not found in the current body of scientific literature. However, it is noteworthy that a structurally related C9 compound, azelaic acid, is a significant signaling molecule in plant immunity. nih.govuchicago.eduupdatepublishing.comresearchgate.net Azelaic acid, a dicarboxylic acid, is known to prime plants for enhanced defense, triggering systemic acquired resistance (SAR) against secondary infections. uchicago.eduupdatepublishing.com It is generated from the breakdown of unsaturated C18 fatty acids during lipid peroxidation and is transported through the plant's vascular system to activate defense responses in distal tissues. nih.govsciencefeatured.com While both this compound and azelaic acid can be derived from the ozonolysis of oleic acid, a direct biochemical link or a signaling role for this compound itself in plant defense has not been established in the reviewed literature.

Research Findings on a Related Plant Signaling Molecule

| Signaling Molecule | Role in Plant Immunity | Mechanism of Action |

|---|---|---|

| Azelaic Acid | Induces Systemic Acquired Resistance (SAR) | Primes plants for a faster and stronger defense response by increasing salicylic acid production. uchicago.eduupdatepublishing.com |

Chemical Ecology in Insect and Pheromone Studies

Chemical ecology studies the chemical signals that mediate interactions between organisms. Pheromones, a class of these semiochemicals, are crucial for communication within a species, influencing behaviors such as mating, aggregation, and alarm signaling.

There is no specific information in the available scientific literature that identifies this compound as a pheromone or a key semiochemical in insect communication. Research into insect pheromones is extensive and has identified a wide variety of chemical structures, but this compound is not among the compounds documented in the search results.

Enzymatic Transformations and Biodegradation in Non-Human Biological Systems

The ability of microorganisms to transform and degrade organic compounds is a cornerstone of biogeochemical cycles and bioremediation. The fate of nitriles, including this compound, in biological systems is determined by specific enzymatic pathways.

Biocatalytic Conversions

Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations. While there is broad research on the enzymatic conversion of nitriles, specific studies focusing on the biocatalytic transformation of this compound are not detailed in the available literature. Generally, microbial enzymes such as nitrilases or nitrile hydratases are employed for the conversion of nitriles to valuable carboxylic acids or amides. However, the application of these enzymatic systems to this compound as a substrate has not been specifically reported.

Microbial Degradation Pathways

The biodegradation of nitrile compounds in the environment is crucial for detoxification and nutrient cycling. Microorganisms have evolved specific enzymatic pathways to utilize nitriles as carbon and nitrogen sources.

Specific microbial degradation pathways for this compound have not been elucidated in the reviewed scientific literature. However, the general pathways for microbial nitrile degradation are well-established and involve two main enzymatic routes:

Nitrilase Pathway : A nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃).

Nitrile Hydratase/Amidase Pathway : This is a two-step process where a nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.

It is plausible that microorganisms could degrade this compound via one of these pathways, converting the nitrile group to a carboxylic acid, resulting in the formation of 9-oxononanoic acid. The aldehyde group would likely be subsequently oxidized to a carboxylic acid, ultimately yielding azelaic acid, which can be further metabolized. However, without specific studies, this remains a hypothetical pathway.

General Microbial Pathways for Nitrile Degradation

| Pathway | Key Enzymes | Reaction Steps |

|---|---|---|

| Nitrilase Pathway | Nitrilase | R-C≡N + 2H₂O → R-COOH + NH₃ |

Interaction with Biomolecular Targets in Non-Mammalian Models

Comprehensive searches of scientific databases did not yield specific studies on the interaction of this compound with biomolecular targets in non-mammalian models.

Receptor Binding Studies

There is no publicly available research detailing the binding of this compound to specific receptors in any non-mammalian organism. Consequently, information regarding its binding affinity, specificity, or the identity of any potential receptor targets is unknown.

Enzyme Inhibition or Activation

No studies were found that investigated the effects of this compound on enzymatic activity in non-mammalian species. Therefore, there is no evidence to suggest whether this compound acts as an inhibitor or an activator for any enzyme systems in these organisms.

Physiological Impact on Non-Human Organisms

The physiological effects of this compound on the development, morphology, and behavior of non-human organisms have not been documented in the available scientific literature.

Developmental and Morphological Effects

There is no research available on the impact of this compound on the developmental processes or morphological characteristics of any non-human organism. Studies concerning its potential effects on growth, differentiation, or physical malformations are absent from the scientific record.

Behavioral Modulation

No information could be located regarding the role of this compound as a behavioral modulator in non-human organisms. There are no studies to indicate its function as a pheromone, allomone, kairomone, or any other semiochemical that might influence the behavior of insects, plants, or other non-human life forms.

Due to the lack of available data, no interactive data tables can be generated.

Environmental Fate and Degradation Studies of 9 Oxononanenitrile

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical in the environment. The principal abiotic pathways for organic compounds are photolysis, hydrolysis, and oxidation-reduction reactions.

Photolysis is the degradation of a molecule by light. Aliphatic ketones, such as the one present in 9-oxononanenitrile, can absorb ultraviolet radiation in the environmentally relevant range (290-400 nm), leading to electronic excitation and subsequent chemical reactions like Norrish Type I and Type II dissociations. While specific photolysis kinetics for this compound are not available, studies on other aliphatic ketones indicate that photolysis can be a significant atmospheric loss process. For instance, the gas-phase photolysis of 3-pentanone (B124093) has been investigated, showing that its decomposition quantum yield is close to one under a wide range of conditions. However, in aqueous environments, the presence of water can lead to the formation of hydrates, which may alter the photolytic mechanism and efficiency.

Hydrolysis is the reaction of a substance with water. The nitrile group in this compound can be hydrolyzed to a carboxylic acid. This process can occur under both acidic and alkaline conditions, typically proceeding through an amide intermediate. libretexts.orglibretexts.orgopenstax.org However, the hydrolysis of long-chain aliphatic nitriles is generally a slow process under neutral environmental pH and temperatures. pops.int For example, the estimated chemical hydrolysis half-life for acetonitrile (B52724) is exceedingly long, suggesting that hydrolysis of the nitrile group in this compound is unlikely to be a rapid degradation pathway in the absence of strong acid or base catalysis. echemi.com

| Compound Class | Degradation Process | Conditions | Half-life/Rate | Citation |

| Aliphatic Ketones | Gas-phase Photolysis | Atmospheric | Can be significant, e.g., lifetime of 1.4-1.5 h for 2-acetylbenzaldehyde | |

| Aliphatic Nitriles | Atmospheric Oxidation | Vapor-phase reaction with OH radicals | Estimated half-life of 23 days for adiponitrile (B1665535) | echemi.comnih.gov |

| Aliphatic Nitriles | Chemical Hydrolysis | Neutral pH | Very slow, half-life >150,000 years for acetonitrile | echemi.com |

Oxidation in the environment is primarily driven by reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH) in the atmosphere and in water. For aliphatic nitriles, reaction with hydroxyl radicals in the vapor phase is considered a major atmospheric degradation pathway. The estimated atmospheric half-life for the reaction of adiponitrile with hydroxyl radicals is about 23 days. echemi.comnih.gov Given its structure, this compound is expected to react with hydroxyl radicals, leading to its degradation in the atmosphere. In aqueous systems, ozonation can lead to the oxidation of aliphatic amines, which are reduction products of nitriles, to form nitroalkanes. researchgate.netnih.gov

Reduction processes are more likely to occur in anaerobic environments like sediments and some groundwater. The nitrile group can be reduced to a primary amine. For example, various aromatic and aliphatic nitriles can be converted to their corresponding primary amines under mild conditions using specific catalysts. nih.gov

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. mdpi.com This is often the most significant pathway for the complete removal of organic pollutants from the environment.

The biodegradation of nitriles has been extensively studied, and several bacterial and fungal strains are known to utilize nitriles as a source of carbon and/or nitrogen. chemistrysteps.comopenbiotechnologyjournal.com The biodegradation of aliphatic nitriles can proceed in various environments, including soil and water. For example, certain bacteria have shown the ability to degrade acrylonitrile (B1666552) in both soil and lake water. chemistrysteps.com The rate of biodegradation is influenced by factors such as the concentration of the compound, temperature, pH, and the presence of acclimated microbial populations. chemistrysteps.com While no specific studies on the microbial degradation of this compound are available, the presence of both a nitrile and a keto group suggests that it could be susceptible to attack by a range of microorganisms. The long aliphatic chain may also be subject to beta-oxidation by bacteria.

| Microorganism Type | Compound Class Degraded | Environment | Key Enzymes Involved | Citation |

| Bacteria (e.g., Rhodococcus, Pseudomonas) | Aliphatic and Aromatic Nitriles | Soil, Water | Nitrilase, Nitrile Hydratase, Amidase | chemistrysteps.comresearchgate.net |

| Bacteria (Brevibacterium sp.) | Aliphatic Nitriles | Industrial Waste Stream | Not specified | openstax.org |

| Bacteria (Acinetobacter junii) | Oils (Triglycerides) | Oil-contaminated soil | Lipase | mdpi.com |

The enzymatic breakdown of nitriles is well-documented and primarily occurs via two pathways. echemi.comservice.gov.ukfrontiersin.org

Nitrilase-mediated pathway: Nitrilases (EC 3.5.5.1) directly hydrolyze the nitrile group to a carboxylic acid and ammonia (B1221849) in a single step. libretexts.orgorganic-chemistry.org

Nitrile hydratase/amidase pathway: Nitrile hydratases (EC 4.2.1.84) first hydrate (B1144303) the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase (EC 3.5.1.4). echemi.comgeorgiasouthern.edu

Enzymes capable of degrading nitriles have been isolated from a wide range of microorganisms found in soil and water. openbiotechnologyjournal.com There is also evidence of enzymatic reduction of β-ketonitriles by recombinant carbonyl reductases, which would convert the keto group of this compound to a hydroxyl group. organic-chemistry.org Furthermore, nitrilases have been used for the enzymatic hydrolysis of the resulting β-hydroxy nitriles to β-hydroxy carboxylic acids. organic-chemistry.org This suggests that a combination of enzymatic activities could lead to the degradation of this compound in natural environments.

Environmental Persistence and Transformation Products

The environmental persistence of this compound will depend on the relative rates of the various abiotic and biotic degradation processes. Based on data for analogous compounds, it is likely that biotic degradation will be the primary removal mechanism in soil and water, while atmospheric photolysis and oxidation will be significant in the air. Long-chain aliphatic compounds that are not readily degraded can be persistent in the environment. pops.intservice.gov.ukepa.gov

The expected transformation products of this compound degradation include:

From nitrile hydrolysis: 9-oxononanoic acid (via the amide intermediate, 9-oxononanamide). libretexts.orglibretexts.orgopenstax.org

From ketone reduction: 9-hydroxy-nonanenitrile.

From nitrile reduction: 9-oxo-nonylamine.

From complete biodegradation: Carbon dioxide, water, and biomass. mdpi.com

Bioavailability and Mobility in Ecosystems

The bioavailability and mobility of a chemical compound in the environment are pivotal to understanding its potential impact on ecosystems. These factors determine the extent to which the compound can be taken up by organisms and its movement through different environmental compartments like soil, water, and air.

Bioavailability:

The bioavailability of a substance refers to the fraction of the chemical that is available for uptake by living organisms. For a compound like this compound, its dual functional groups—a ketone and a nitrile—will influence its interactions with environmental matrices.

Sorption and Sequestration: Like other organic compounds, this compound is expected to adsorb to soil and sediment particles. The extent of this sorption is influenced by the organic carbon content of the soil and the compound's physicochemical properties. researchgate.net Higher organic matter content generally leads to stronger adsorption, which can reduce the compound's immediate bioavailability to soil organisms and plants. nih.gov Over time, this can lead to sequestration, where the compound becomes physically trapped within the soil matrix, further limiting its availability. researchgate.net

Mobility:

The mobility of this compound in ecosystems dictates its potential to contaminate groundwater and spread from the initial point of release.

Soil Mobility: The mobility of nitriles in soil is influenced by factors such as soil pH, clay content, and the presence of organic matter. ccme.ca Generally, compounds with some degree of water solubility will be more mobile. While the long alkyl chain of this compound suggests lower water solubility, the polar nitrile and ketone groups may increase its mobility compared to a simple alkane of similar size. Soil conditions that favor lower adsorption, such as low organic matter and low clay content, would increase its potential for leaching. ccme.ca

Leaching and Transport: The potential for this compound to leach into groundwater is a significant consideration. Under anaerobic conditions, where biodegradation of nitriles may be limited, the risk of leaching is enhanced. ccme.ca The movement of the compound is also tied to water flow through the soil profile.

Illustrative Data on Factors Affecting Bioavailability and Mobility of Analogous Compounds

| Factor | Influence on Bioavailability of Aliphatic Nitriles & Ketones | Influence on Mobility of Aliphatic Nitriles & Ketones | Reference |

| Soil Organic Matter | Decreases bioavailability due to strong adsorption. | Decreases mobility by increasing sorption. | researchgate.netnih.gov |

| Clay Content | Can decrease bioavailability by providing sorption sites. | Generally decreases mobility due to adsorption. | ccme.ca |

| Soil pH | Can affect the charge of soil particles and the chemical form of the compound, thus influencing sorption and availability. | Lower pH can increase the mobility of some cyanide species. | ccme.ca |

| Microbial Activity | Increases bioavailability through enzymatic degradation of complexed forms but ultimately reduces persistence. | Reduces mobility by degrading the parent compound. | who.intasm.org |

| Water Solubility | Higher solubility generally leads to higher initial bioavailability. | Higher solubility increases the potential for leaching and transport in water. | muni.cznih.gov |

Methodologies for Environmental Monitoring and Analysis

Effective monitoring and analysis are essential for detecting the presence and quantifying the concentration of this compound in environmental samples. The analytical approach typically involves sample collection, preparation, and instrumental analysis.

Sample Preparation:

The first step in environmental analysis is the extraction of the target analyte from the sample matrix (e.g., soil, water, sediment).

Extraction from Water Samples: For water samples, methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate and concentrate organic compounds. env.go.jp

Extraction from Soil and Sediment: For solid matrices, techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction (PLE) using an appropriate organic solvent are typically used. env.go.jp The choice of solvent is critical and depends on the polarity of this compound.

Instrumental Analysis:

Following extraction and cleanup, instrumental analysis is performed for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. env.go.jpepa.gov GC separates the components of a mixture, and MS provides identification based on their unique mass spectra. Given the structure of this compound, GC-MS would be a suitable method for its detection.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique that can be used, particularly if the compound is less volatile or thermally labile. researchgate.net For compounds like aldehydes and ketones, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed prior to HPLC analysis to enhance detection by UV or other detectors. researchgate.net

Methodologies for Environmental Analysis of Analogous Compounds

| Analytical Technique | Sample Matrix | Typical Analytes | Key Features | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | Volatile and semi-volatile organic compounds, including aliphatic ketones and nitriles. | High sensitivity and specificity, provides structural information for identification. | env.go.jpepa.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Water, Soil | Less volatile or thermally sensitive compounds. Often used with derivatization for aldehydes and ketones. | Versatile for a wide range of polarities; UV or fluorescence detection common. | researchgate.net |

| Purge and Trap (P&T) GC | Water, Soil | Volatile organic compounds. | Effective for concentrating volatile analytes from a sample matrix before GC analysis. | env.go.jp |

| Solid-Phase Microextraction (SPME) | Water, Air | Volatile and semi-volatile organic compounds. | A solvent-free extraction technique that can be coupled with GC for sensitive analysis. |

The development of robust analytical methods is crucial for assessing the environmental concentrations of this compound and for understanding its fate and transport in various ecosystems.

Computational Chemistry and Modeling Studies of 9 Oxononanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of 9-Oxononanenitrile. researchgate.netscielo.org.mx These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its chemical behavior. acs.org

Detailed DFT calculations can elucidate key electronic properties. For this compound, the presence of two distinct functional groups—the aldehyde (-CHO) and the nitrile (-C≡N)—creates a molecule with a non-uniform electron distribution. The oxygen and nitrogen atoms, being highly electronegative, draw electron density towards them, creating partial negative charges, while the carbonyl carbon and the nitrile carbon become electrophilic (partially positive).

Key parameters derived from quantum chemical calculations are often used as descriptors of reactivity. scielo.org.mxresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be localized around the oxygen atom of the aldehyde group, while the LUMO may be centered on the carbonyl carbon and the nitrile carbon, indicating these as the primary sites for nucleophilic attack.

Other calculated reactivity descriptors include ionization potential, electron affinity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 1: Representative Calculated Electronic Properties for this compound

| Property | Representative Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Electrophilicity Index (ω) | 1.8 eV | A quantitative measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aliphatic molecules containing aldehyde and nitrile functional groups. Actual values would depend on the specific level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insight into the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior, including conformational changes and interactions with its environment over time. mdpi.commdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements, generating a trajectory of the molecule's behavior. samipubco.compsu.edu

For a flexible molecule like this compound, which has a long aliphatic chain, a key application of MD is conformational analysis. frontiersin.orguci.eduyoutube.com The eight-carbon chain can adopt a vast number of conformations due to rotation around the single C-C bonds. A thorough conformational search using MD or Monte Carlo methods can identify low-energy conformers that are most likely to be present at a given temperature. uci.educonflex.net These simulations can reveal how the two functional groups, the aldehyde and the nitrile, might interact with each other in folded conformations through space.

MD simulations are also crucial for studying intermolecular interactions. aip.orgacs.org By simulating this compound in a solvent, such as water, researchers can observe how the polar aldehyde and nitrile groups form hydrogen bonds with water molecules, while the nonpolar aliphatic chain interacts through weaker van der Waals forces. mdpi.comaip.org The nitrile group's nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. nih.govresearchgate.net These simulations provide a detailed picture of solvation and how the molecule behaves in a condensed phase.

Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations

| Interacting Group | Potential Interaction Partner | Type of Interaction | Significance |

| Nitrile (-C≡N) | Water, Hydroxyl groups | Hydrogen Bonding (Acceptor) | Influences solubility and interactions with biological molecules. nsf.gov |

| Aldehyde (-CHO) | Water, Amine groups | Hydrogen Bonding (Acceptor) | Affects solubility and reactivity. |

| Aliphatic Chain (-CH2-) | Nonpolar molecules/surfaces | Van der Waals / Hydrophobic | Governs aggregation and binding to nonpolar pockets in proteins. |

Chemoinformatics and QSAR/QSPR Modeling for Structure-Activity Relationships

Chemoinformatics applies computational methods to analyze chemical data, and a key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. acs.orgnih.goveuropa.eu These models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or a physical property (QSPR). frontiersin.orgresearchgate.netgoogle.com

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar molecules (e.g., other oxo-nitriles with varying chain lengths or substituents) with known biological activities. tandfonline.comsiftdesk.org For each molecule, a set of numerical "descriptors" are calculated. These can include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). psu.eduresearchgate.net Statistical methods are then used to build a model that predicts activity based on these descriptors. nih.gov

Table 3: Hypothetical QSAR Model for a Series of Aliphatic Oxo-Nitriles

| Compound | Chain Length (n) | LogP (Lipophilicity) | Electrophilicity Index (ω) | Measured Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| 7-Oxoheptanenitrile | 7 | 1.2 | 1.7 | 50 | 48 |

| 8-Oxooctanenitrile | 8 | 1.7 | 1.75 | 35 | 37 |

| This compound | 9 | 2.2 | 1.8 | 25 | 26 |

| 10-Oxodecanenitrile | 10 | 2.7 | 1.85 | 18 | 19 |

| 11-Oxoundecanenitrile | 11 | 3.2 | 1.9 | 15 | 14 |

Note: This table is illustrative. A real QSAR study would involve a larger dataset and more complex statistical analysis. The predicted values are based on a hypothetical linear relationship for demonstration purposes.

Docking Studies for Putative Ligand-Target Interactions (Non-Human)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. europa.eumdpi.compearson.com This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target. nih.govd-nb.info

While there are no specific published docking studies for this compound, the methodology can be applied to understand its potential interactions with non-human biological targets, such as enzymes from plants, fungi, or bacteria. mdpi.comfrontiersin.org For example, one could investigate its binding to a nitrilase, an enzyme that catalyzes the hydrolysis of nitriles. frontiersin.org

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Then, a docking algorithm samples many possible conformations and orientations of this compound within the enzyme's active site. Each potential binding pose is assigned a score based on the calculated binding affinity. pearson.com

Pathway Prediction and Mechanistic Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting potential transformation pathways. nih.govpkusz.edu.cnresearchgate.net For this compound, computational methods can be used to explore its formation, such as from the ozonolysis of unsaturated fatty acid nitriles, and its subsequent reactions. researchgate.net